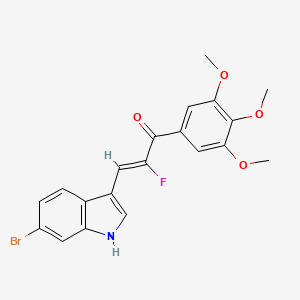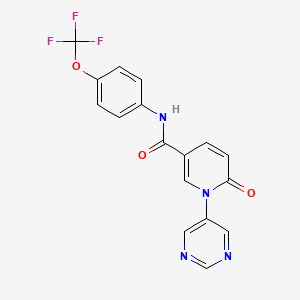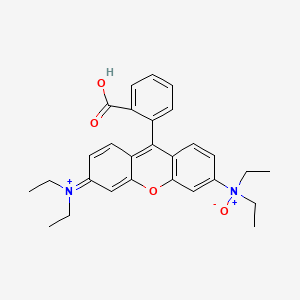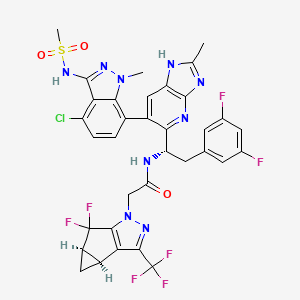
Hiv-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hiv-IN-2 is a compound that targets the integrase enzyme of the Human Immunodeficiency Virus (HIV). Integrase is responsible for inserting viral DNA into the host genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby hindering the replication and spread of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity. Detailed synthetic routes are often proprietary, but they generally involve the formation of complex organic structures through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Hiv-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of this compound.
Scientific Research Applications
Hiv-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of HIV integration and replication.
Medicine: Investigated as a potential therapeutic agent for treating HIV infections, particularly in cases where resistance to other drugs has developed.
Industry: Utilized in the development of diagnostic tools and assays for detecting integrase activity and HIV infection.
Mechanism of Action
Hiv-IN-2 exerts its effects by binding to the integrase enzyme of HIV, thereby blocking its activity. The compound interacts with specific amino acid residues in the enzyme’s active site, preventing the integration of viral DNA into the host genome. This inhibition disrupts the HIV replication cycle, reducing the viral load and slowing the progression of the infection.
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: Another integrase inhibitor used in the treatment of HIV.
Raltegravir: An earlier integrase inhibitor with a similar mechanism of action.
Elvitegravir: A compound that also targets the integrase enzyme but has different pharmacokinetic properties.
Uniqueness of Hiv-IN-2
This compound is unique in its specific binding affinity and inhibitory potency against the integrase enzyme. It may also exhibit a different resistance profile compared to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs.
Properties
Molecular Formula |
C34H27ClF7N9O3S |
|---|---|
Molecular Weight |
810.1 g/mol |
IUPAC Name |
N-[(1S)-1-[6-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-2-methyl-1H-imidazo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1 |
InChI Key |
HIBOGALFEZNPTE-VWPQPMDRSA-N |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C(=N2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C([C@H]6C[C@H]6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


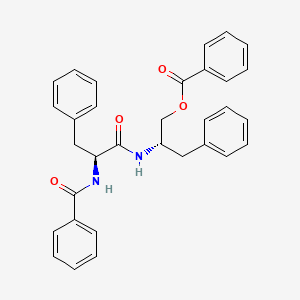
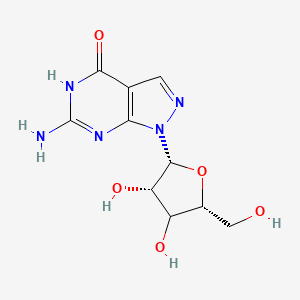

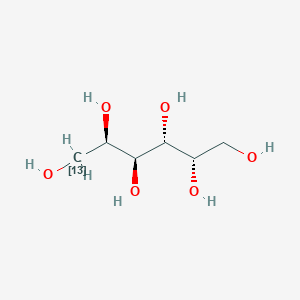
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)


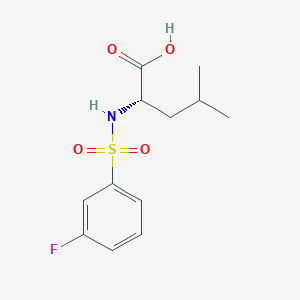
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
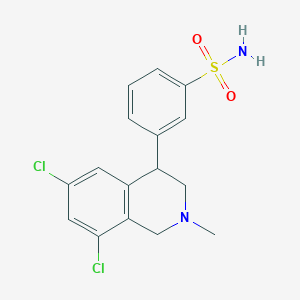
![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
